Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate
Overview
Description
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is a useful research chemical . It is a newly functionalized heterocyclic amino acid . It is used in a variety of research applications .
Synthesis Analysis
The synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was achieved via [3+2] cycloaddition . The synthesis strategy is based on the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Molecular Structure Analysis
The structure of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate include [3+2] cycloaddition and the substitution of the O-tosyl group present in the oxazoline ring with 1H-1,2,4-triazole .Physical And Chemical Properties Analysis
The chemical formula of Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate is C13H18N2O4 and its molecular weight is 266.29 g/mol .Scientific Research Applications
Application in Heterocyclic Amino Acid Synthesis
- Scientific Field: Organic Chemistry
- Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used as a functionalized heterocyclic amino acid in the synthesis of more complex molecular systems and for the development of DNA-encoded chemical libraries .
- Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
- Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .
Application in Dipeptide Synthesis
- Scientific Field: Biochemistry
- Summary of Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) have been used as starting materials in dipeptide synthesis .
- Methods of Application: The Boc-AAILs were used with commonly used coupling reagents. The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .
- Results or Outcomes: The method resulted in the formation of dipeptides in satisfactory yields in 15 minutes .
Application in Flow Microreactor Systems
- Scientific Field: Chemical Engineering
- Summary of Application: A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application: The process involves the use of flow microreactor systems for the synthesis of tertiary butyl esters .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Application in Synthesis of Biologically Active Organoselenium Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used in the synthesis of biologically active organoselenium compounds .
- Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
- Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .
Application in Synthesis of Biologically Active Organoselenium Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate has been used in the synthesis of biologically active organoselenium compounds .
- Methods of Application: The compound was obtained via [3+2] cycloaddition. The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
- Results or Outcomes: The study resulted in the synthesis and structure elucidation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate .
Application in Synthesis of Tertiary Butyl Esters
- Scientific Field: Chemical Engineering
- Summary of Application: A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Methods of Application: The process involves the use of flow microreactor systems for the synthesis of tertiary butyl esters .
- Results or Outcomes: The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .
Safety And Hazards
properties
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(10(14)7-8)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLGMFQZRATGQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610372 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-((tert-butoxycarbonyl)amino)benzoate | |
CAS RN |
849792-91-2 | |
Record name | Methyl 2-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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